The table below summarizes the identified hazards and required precautionary statements for 2-Amino-6-bromopyridine according to the Globally Harmonized System (GHS) of classification [1].
| Category | Details |
|---|---|
| GHS Signal Word | Warning [1] |
| Hazard Statements | H315: Causes skin irritation [1]. H319: Causes serious eye irritation [1]. H335: May cause respiratory irritation [1]. H302: Harmful if swallowed [1]. H312: Harmful in contact with skin [1]. H332: Harmful if inhaled [1]. | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray [1]. P264: Wash skin thoroughly after handling [1]. P280: Wear protective gloves/protective clothing/eye protection/face protection [1]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1]. |
The following table lists the key physicochemical properties of this compound [2] [1] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 19798-81-3 [2] [1] [3] |
| Molecular Formula | C5H5BrN2 [2] [1] [3] |
| Molecular Weight | 173.01 g/mol [2] [1] [3] |
| Appearance | Off-white to yellowish or light brown powder [2] [3] |
| Melting Point | 88-91 °C [2] [1] [3] |
| Boiling Point | 273.0 ± 20.0 °C (Predicted) [2] [1] |
| Storage Conditions | Store in a cool place (0-8°C recommended), in a tightly closed container, kept dry and well-ventilated [1] [3]. |
For the safe handling of this compound, the following measures are recommended [1]:
In case of exposure, take the following first aid measures [1]:
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. Be aware that combustion may produce hazardous fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas [1].
This compound is a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of nitrogen-containing compounds for pharmaceutical development, including the synthesis of potential anti-cancer agents and other therapeutic molecules [4] [2] [3]. The experimental workflow below illustrates its role in drug discovery research.
Diagram illustrating the role of this compound as a building block in pharmaceutical research.
This table summarizes the available quantitative and qualitative solubility data for 2-Amino-6-bromopyridine, along with its key identifying physical properties [1] [2] [3]:
| Property | Value / Description |
|---|---|
| Molecular Formula | C5H5BrN2 [1] [2] [3] |
| Molecular Weight | 173.01 g/mol [1] [2] [3] |
| CAS Registry Number | 19798-81-3 [1] [2] [3] |
| Melting Point | 88-91 °C [1] [3] [4] |
| Appearance | Off-white to slightly yellow or light brown powder [3] [4] |
| Solubility in DMSO | 60 mg/mL (346.8 mM) [2] |
| Solubility in Water | Slightly soluble [3] |
| Solubility in Methanol | Very slightly soluble [3] |
| Solubility in Chloroform | Slightly soluble [3] |
For laboratory use, here are detailed methodologies for preparing stock solutions and in vivo formulations, as cited from supplier documentation [1].
It is recommended to first prepare a concentrated stock solution in DMSO, which can then be diluted further as needed for specific assays.
Example 1: 10 mM Stock Solution
Example 2: 50 mM Stock Solution
When aqueous solubility is insufficient for in vivo studies, the compound can be formulated using co-solvents. Below are two common protocols. Always use freshly prepared formulations for optimal results [1].
Injection Formulation 1 (for IP/IV/IM/SC administration)
Oral Formulation 1 (for gavage administration)
The following diagram outlines the decision-making process for selecting the appropriate formulation method based on your experimental goals.
This workflow helps select the correct solvent preparation method for your experiments.
One source confirms that 6-Bromo-2-aminopyridine has been synthesized from epichlorohydrin [1]. This method is described as a cyclization approach: epichlorohydrin is reacted with potassium cyanide (KCN) to achieve ring-opening, followed by cyclization in the presence of HBr to form the pyridine ring [2]. This method is noted for high yield but also for causing serious pollution [2].
For an in-depth technical guide, a dissertation outlines an alternative and optimized five-step synthesis starting from 2-Amino-6-methylpyridine, which you may find valuable [2]. The workflow and detailed conditions are summarized below.
Synthesis workflow for this compound [2]
The table below summarizes the optimized reaction conditions and yields for each step in this synthetic route [2].
| Step | Reaction | Key Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | n(Br₂):n(starting material) = 3:1, -15 to -10 °C | 87.1% |
| 2 | Oxidation | n(KMnO₄):n(brominated intermediate) = 3:1, H₂O solvent, 80 °C | 44.1% |
| 3 | Acyl Chloride Formation | n(SOCl₂):n(acid intermediate) = 5:1, DMF catalyst, reflux | 92.4% |
| 4 | Amide Formation | n(NH₃):n(acyl chloride) = 6:1, add to aqueous NH₃ at -10 °C | 83.6% |
| 5 | Hofmann Rearrangement | n(Br₂):n(amide) = 1.2:1, 10% NaOH, 70 °C | 81.0% |
| Overall Yield | 24.0% |
The synthesis of 6-Bromopyridin-2-amine from epichlorohydrin is established but has environmental drawbacks. The detailed route from 2-amino-6-methylpyridine provides a viable, well-characterized laboratory alternative with optimized conditions for each step, though the oxidation presents a bottleneck for overall yield.
The synthesis of 7-azaindoles can be achieved through a sequential one-pot process involving a Sonogashira coupling followed by an acid-catalyzed cyclization [1].
Step 1: Sonogashira Coupling to Form 3-Alkynyl-2-aminopyridine Intermediate
Step 2: Acid-Catalyzed Cyclization to 7-Azaindole
This synthetic approach enables production of various 7-azaindoles, which have demonstrated significant biological activities. The table below summarizes representative compounds and their efficacy in biological evaluations.
| Compound ID | Core Structure | Observed Activity (Best MIC) | Key Organism |
|---|---|---|---|
| 15a [1] | 7-Azaindole | Antifungal: 4.0 µg/mL [1] | Cryptococcus neoformans [1] |
| 16b [1] | 7-Azaindole | Antibacterial: 7.8 µg/mL; Antifungal: 3.9 µg/mL [1] | Pseudomonas aeruginosa; Cryptococcus neoformans [1] |
| NEU-1207 [2] | 3,5-Disubstituted-7-azaindole | Anti-trypanosomal: pEC₅₀ > 7.0 [2] | Trypanosoma brucei [2] |
The diagram below visualizes the two-step, one-pot synthesis workflow from the 2-amino-3-halopyridine precursor to the final 7-azaindole.
While the provided method is robust, several advanced strategies have been reported for synthesizing 7-azaindoles, which may offer advantages for specific applications [5] [4]. These include:
I hope these detailed Application Notes and Protocols are helpful for your research. Should you require further elaboration on any specific section or have a more targeted synthetic goal, please feel free to ask.
This compound (CAS No. 19798-81-3) is a brominated and aminated pyridine derivative valued in organic synthesis as a versatile building block for constructing nitrogen-containing bicyclic and polycyclic compounds [1]. Its specific application in medicinal chemistry includes its use as a precursor in the synthesis of potential anti-HIV agents [2] [1]. One study notes that derivatives of this compound have shown an inhibitory effect on HIV-68 protease [2].
The primary application of this compound in anti-HIV research is as a key synthetic intermediate for modifying nucleoside analogues.
A significant research effort has focused on improving the properties of the nucleoside reverse transcriptase inhibitor (NRTI) (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) [3]. Despite DAPD's promising activity against drug-resistant HIV strains, its optimum anti-HIV activity was limited by low oral bioavailability, partly due to low water solubility [3]. To address this, prodrug strategies were employed, modifying the C6 position of the purine ring in DAPD [3].
In this context, this compound served as a crucial building block. Researchers synthesized a series of DAPD prodrugs by modifying this position [3]. The introduction of specific functional groups, such as alkyl amino groups, led to several-fold enhancements in anti-HIV potency compared to the parent DAPD compound, without increasing toxicity [3]. The most potent compound in this series, (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine, was reported to be 17 times more potent than DAPD [3].
The synthetic pathway for creating these modified nucleoside analogues can be conceptually summarized as follows:
For researchers handling this compound, its basic properties and safety information are summarized below.
| Property | Specification / Value |
|---|---|
| CAS Number | 19798-81-3 [4] [5] [1] |
| Molecular Formula | C5H5BrN2 [4] [5] [1] |
| Molecular Weight | 173.01 g/mol [4] [5] [1] |
| Melting Point | 87 - 91 °C [5] [1] |
| Purity | >98.0% [5] |
| Solubility | Slightly soluble in chloroform, very slightly soluble in methanol [1]. Slightly soluble in water [1]. Soluble in DMSO (60 mg/mL) [2]. |
| Safety Aspect | Details |
|---|---|
| GHS Signal Word | Warning [5] |
| Hazard Statements (H-Codes) | H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [5] |
| Precautionary Statements | P261, P264, P280, P305+P351+P338, P302+P352, P321, P332+P313, P337+P313, P362, P304+P340, P312, P403+P233, P405, P501 [5] |
| Recommended Storage | Room temperature, in a cool, dark, and dry place [5] |
The information gathered has some constraints you should be aware of:
To proceed with your work, you may need to:
Receptor tyrosine kinases (RTKs) are transmembrane cell-surface proteins that act as critical signal transducers, regulating essential cellular processes including proliferation, apoptosis, differentiation, and metabolism. Dysregulation of RTK signaling is implicated in a broad spectrum of cancers, making these receptors prime targets for therapeutic intervention. The rationale for multi-target RTK inhibitors stems from the recognition that tumors often utilize multiple pro-angiogenic and growth-promoting RTK pathways simultaneously, and inhibition of a single pathway frequently leads to compensatory activation of alternative pathways, resulting in acquired resistance. Simultaneous inhibition of VEGFR-2, TIE-2, and EphB4 has emerged as a promising strategy to enhance anti-angiogenic efficacy and overcome such resistance mechanisms [1].
This compound (CAS 19798-81-3, Molecular Formula: C₅H₅BrN₂, Molecular Weight: 173.01) serves as a versatile chemical building block in pharmaceutical development, particularly in the synthesis of kinase inhibitors. This compound appears as an off-white to yellowish solid with a melting point of 88-91°C and should be stored at 0-8°C for optimal stability [2]. Its molecular structure features both a reactive bromine atom susceptible to cross-coupling reactions and a pyridine nitrogen capable of serving as a hydrogen bond acceptor, making it particularly valuable for constructing hinge-binding motifs in enzyme inhibitors. In the context of RTK inhibitor development, this compound functions as a critical precursor for creating pharmacophoric elements that interact with the ATP-binding cleft of tyrosine kinase domains [1] [3].
The structural similarity among kinase domains, particularly in the ATP-binding sites, enables the rational design of compounds that can simultaneously inhibit multiple RTKs. Research has demonstrated that extensive sequence homology exists along the kinase domain among VEGFR-2, TIE-2, and EphB4, with shared motifs including the glycine-rich loop, conserved glutamate, gatekeeper domain, hinge region, and DFG-motif [1]. This structural conservation permits the development of multi-target inhibitors using common chemical scaffolds, with this compound serving as a key building block for constructing effective hinge-binding groups.
The synthesis of multi-target RTK inhibitors incorporating this compound typically follows a modular approach involving the preparation of key intermediates followed by convergent coupling strategies. Two primary synthetic pathways have been successfully employed, both utilizing This compound as a starting material:
Pathway A: Suzuki Cross-Coupling Approach
Pathway B: Sequential Coupling and Acylation Approach
Table 1: Optimization Parameters for Suzuki Cross-Coupling Reactions
| Parameter | Screening Range | Optimal Conditions | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ (5 mol%) | Highest conversion (>95%) |
| Solvent System | Toluene/EtOH/H₂O, DMF/H₂O, Dioxane/H₂O | Toluene/EtOH/H₂O (4:2:1) | Maximum yield and purity |
| Temperature | 70-100°C | 80°C | Complete conversion in 12h |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Na₂CO₃ (2M aqueous solution) | No side product formation |
Protocol: Synthesis of 6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (Intermediate C)
Materials:
Procedure:
Safety Notes:
Protocol: Luminescent ADP-Glo Kinase Assay for VEGFR-2, TIE-2, and EphB4
Principle: This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction using a luminescent method. When a kinase phosphorylates its substrate, ATP is converted to ADP, which is subsequently converted to ATP by the ADP-Glo reagent. The newly synthesized ATP is then detected using a luciferase/luciferin reaction, producing light that is proportional to the amount of ADP present and thus to kinase activity [1].
Materials:
Procedure:
Table 2: Optimized Assay Conditions for Key Angiogenic RTKs
| Assay Parameter | VEGFR-2 | TIE-2 | EphB4 |
|---|---|---|---|
| Kinase Amount | 25 ng | 30 ng | 20 ng |
| ATP Km | 10 μM | 15 μM | 12 μM |
| Substrate | Poly(Glu,Tyr) 4:1 | Poly(Glu,Tyr) 4:1 | Myelin Basic Protein |
| Incubation Time | 60 min | 60 min | 45 min |
| Positive Control | Sorafenib (IC₅₀ ~5 nM) | Sorafenib (IC₅₀ ~25 nM) | Sorafenib (IC₅₀ ~45 nM) |
Protocol: Anti-Proliferative Activity in Human Vascular Endothelial Cells (EA.hy926)
Objective: To evaluate the ability of synthesized compounds to inhibit proliferation of human vascular endothelial cells, which is a key process in angiogenesis.
Materials:
Procedure:
Protocol: Molecular Docking Studies for Multi-Target RTK Inhibition
Rationale: Molecular docking provides insights into the binding modes of inhibitors within the ATP-binding sites of different RTKs and helps explain multi-target activity at the structural level.
Software Requirements:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Analysis:
Key Interactions for Multi-Target Inhibition: Research has revealed that effective multi-target RTK inhibitors typically form:
The following diagram illustrates the rational design strategy for multi-target RTK inhibitors based on molecular docking studies:
Comprehensive evaluation of synthesized compounds has revealed key structural requirements for potent multi-target RTK inhibition:
Table 3: Structure-Activity Relationship Analysis of this compound-Based RTK Inhibitors
| Structural Feature | Optimal Moieties | VEGFR-2 IC₅₀ Range | Effect on Multi-Target Activity |
|---|---|---|---|
| Hinge-Binding Group | N-pyridin-2-ylcyclopropane carboxamide | 1.01-1.11 nM | Essential for hydrogen bonding with all three RTKs |
| Terminal Aryl Substituents | 3,4-Dihalogen or 3-CF₃ | 1.5-5.0 nM | Enhances binding to allosteric pockets |
| Linker Position | Para-position of biphenyl | 1.01-6.27 nM | Superior to meta-position for kinase inhibition |
| Urea Linkage | Diaryl urea | 1.0-10 nM | Critical for maintaining proper orientation |
The most promising compounds CDAU-1 and CDAU-2 demonstrated exceptional potency against all three target RTKs:
Table 4: Inhibitory Profiles of Lead Compounds Against Key Angiogenic RTKs
| Compound | VEGFR-2 IC₅₀ (nM) | TIE-2 IC₅₀ (nM) | EphB4 IC₅₀ (nM) | EA.hy926 GI₅₀ (nM) |
|---|---|---|---|---|
| CDAU-1 | 1.11 ± 0.15 | 7.20 ± 0.85 | 5.34 ± 0.62 | 12.5 ± 1.8 |
| CDAU-2 | 1.01 ± 0.12 | 8.32 ± 0.92 | 5.11 ± 0.58 | 10.8 ± 1.5 |
| CDAU-21 | 6.27 ± 0.75 | 42.76 ± 4.25 | 161.74 ± 12.5 | 85.3 ± 8.7 |
| Sorafenib | 4.8 ± 0.6 | 25.3 ± 2.8 | 45.2 ± 4.5 | 22.4 ± 2.5 |
The comprehensive experimental workflow for developing and evaluating multi-target RTK inhibitors incorporates both chemical synthesis and biological assessment, as illustrated in the following diagram:
Data Interpretation Guidelines:
Low Yields in Suzuki Cross-Coupling:
Poor Cellular Activity Despite Potent Enzyme Inhibition:
Metabolic Instability:
The application of This compound as a key building block in the synthesis of multi-target RTK inhibitors represents a promising strategy for developing novel anti-angiogenic agents. The protocols outlined in this document provide researchers with comprehensive methodologies for designing, synthesizing, and evaluating these compounds, with particular emphasis on achieving balanced potency against multiple kinase targets. The integrated approach combining rational drug design, efficient synthetic methodology, and comprehensive biological evaluation has yielded promising lead compounds such as CDAU-1 and CDAU-2, which demonstrate potent triplet inhibition profiles against VEGFR-2, TIE-2, and EphB4.
Future directions in this field should focus on further optimizing the pharmacokinetic properties of these compounds while maintaining their multi-target activity, exploring their efficacy in in vivo models of angiogenesis and tumor growth, and investigating potential combination therapies with existing anticancer agents. The continuous development of multi-target RTK inhibitors based on this compound scaffolds holds significant promise for overcoming the limitations of single-target agents and addressing the challenge of resistance in cancer therapy.
The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methods for carbon-carbon bond formation in modern organic synthesis, particularly in pharmaceutical research and drug development. The coupling of 2-amino-6-bromopyridine holds special significance in medicinal chemistry as it provides efficient access to valuable bipyridine scaffolds that serve as privileged structural motifs in numerous biologically active compounds. These aromatic nitrogen heterocycles frequently appear as key components in kinase inhibitors, anticancer agents, and various pharmaceutical intermediates due to their excellent coordination properties and ability to engage in hydrogen bonding interactions with biological targets.
The development of optimized protocols for this compound is particularly crucial because this substrate presents unique challenges compared to standard aryl bromides. The presence of both a basic ring nitrogen and an exocyclic amino group creates a coordination-rich environment that can potentially bind to palladium centers, leading to catalyst deactivation through the formation of stable but catalytically inactive complexes. Additionally, the electron-deficient nature of the pyridine ring coupled with the potential for substrate protonation under basic reaction conditions further complicates reaction optimization. Despite these challenges, the strategic importance of 2-arylaminopyridine derivatives in drug discovery justifies the development of specialized methodologies. Recent advances have demonstrated that such couplings can be performed successfully even in aqueous media and without added base in certain cases, offering promising avenues for greener synthetic approaches [1] [2].
Table 1: Required reagents and materials
| Item | Specification | Purity | Storage Conditions |
|---|---|---|---|
| This compound | White crystalline solid | ≥97% | Room temperature, protected from light |
| Arylboronic acid | White to off-white powder | ≥95% | Room temperature, desiccator |
| Palladium catalyst | Pd(PPh₃)₄ or Pd/C | - | Refrigerated, under inert atmosphere |
| Base | K₂CO₃, Cs₂CO₃, or NaOH | Anhydrous, ≥99% | Room temperature, desiccator |
| Solvent | Toluene, ethanol, THF, water | Anhydrous | Room temperature |
Reaction Setup: In a dried Schlenk flask under nitrogen atmosphere, combine this compound (1.0 mmol, 173 mg), arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 346 mg).
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%, 35 mg) to the reaction mixture using solid addition apparatus under nitrogen counterflow.
Solvent Introduction: Charge the flask with degassed solvent mixture (8 mL total volume) using a 4:1 ratio of toluene to ethanol. Ensure the solvent has been previously purged with nitrogen for 15 minutes.
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring (600 rpm) for 12-18 hours under nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS at appropriate intervals.
Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). Separate the organic layer and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography using a gradient of hexanes/ethyl acetate (from 4:1 to 1:1) to obtain the desired coupled product.
Table 2: Optimization conditions for Suzuki coupling of this compound
| Entry | Catalyst System | Solvent System | Base | Temperature (°C) | Time (h) | Yield Range (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3 mol%) | Toluene/EtOH (4:1) | K₂CO₃ | 80 | 12-18 | 70-85 |
| 2 | PdCl₂(dppf) (2 mol%) | DME/H₂O (5:1) | K₂CO₃ | 85 | 8-12 | 65-80 |
| 3 | Pd/C (5 mol%) | EtOH/H₂O (3:1) | K₂CO₃ | 75 | 12-16 | 60-75 |
| 4 | Pd(OAc)₂ (3 mol%) with PPh₃ (6 mol%) | Toluene/EtOH (4:1) | Cs₂CO₃ | 80 | 10-15 | 68-82 |
The Suzuki-Miyaura cross-coupling follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. For this compound, the mechanism proceeds through key organopalladium intermediates that are influenced by the substrate's electronic properties and coordination ability.
Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling reaction
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with this compound to form an arylpalladium(II) bromide complex. This step is facilitated by the electron-deficient nature of the pyridine ring, which enhances the electrophilicity of the carbon-bromine bond. The resulting palladium complex then engages in transmetalation with the base-activated arylboronic acid species (forming an arylboronate ester). Finally, reductive elimination from the diarylpalladium(II) intermediate affords the desired biaryl product while regenerating the Pd(0) catalyst. Recent mechanistic studies have revealed that the transmetalation step proceeds with retention of configuration at carbon for primary alkyltrifluoroborates, though stereochemical outcomes can vary with secondary alkyl nucleophiles depending on ligand electronics [3].
Table 3: Common problems and solutions
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low conversion | Catalyst deactivation, insufficient base, incorrect temperature | • Ensure proper degassing of solvents • Increase catalyst loading to 5 mol% • Verify base solubility and quantity • Confirm reaction temperature with calibrated thermometer | | Homocoupling byproducts | Oxygen contamination, improper boronic acid ratio | • Improve inert atmosphere (N₂/Ar) • Use freshly prepared boronic acid (1.2-1.5 equiv) • Add 10 mol% of Cu(I) as co-catalyst to suppress homocoupling | | Dehalogenation product | Catalyst decomposition, excessive base | • Use fresh catalyst with verified activity • Reduce base equivalents (1.5-2.0 equiv instead of 2.5) • Switch to milder bases (K₃PO₄ instead of K₂CO₃) | | Poor reproducibility | Moisture sensitivity, variable catalyst quality | • Ensure all reagents and solvents are anhydrous • Source catalyst from reputable suppliers with batch certification • Standardize purification methods for starting materials | | Difficult purification | Polar byproducts, incomplete reaction | • Employ alternative work-up (aqueous wash with NH₄Cl solution) • Use silica gel pretreatment before column chromatography • Optimize gradient elution for flash chromatography |
The optimized protocol demonstrates excellent functional group compatibility with a wide range of boronic acids, enabling access to diverse 2-arylaminopyridine derivatives:
The reaction does present certain limitations and constraints. Sterically hindered boronic acids, particularly those with ortho,ortho'-disubstitution patterns, often result in significantly reduced yields (30-50%) or failed coupling. Additionally, base-sensitive functional groups on either coupling partner may necessitate modification of reaction conditions, potentially employing weaker bases or alternative catalytic systems. The protocol has also shown limited success with alkenylboronic acids, which typically require specialized catalyst systems for efficient coupling.
The 2-arylaminopyridine scaffold accessed through this Suzuki coupling protocol represents a privileged structure in medicinal chemistry with demonstrated applications across multiple therapeutic areas:
The operational simplicity, compatibility with diverse functional groups, and scalability of this protocol make it particularly valuable for medicinal chemistry optimization campaigns, where rapid exploration of structure-activity relationships is essential. Furthermore, the adaptability to both traditional and enabling approaches (such as continuous flow [4]) enhances its utility throughout the drug discovery process, from early hit-to-lead efforts to development of commercial synthetic routes.
The Pd-catalyzed Suzuki-Miyaura cross-coupling of this compound represents a robust and efficient method for preparing valuable bipyridine derivatives with significant potential in pharmaceutical applications. The optimized protocol detailed in these Application Notes provides consistent and reproducible results across a broad substrate scope, with comprehensive troubleshooting guidance to address common experimental challenges. The continuing evolution of palladium catalysis, including the development of base-free conditions [1] [2] and aqueous reaction media [5], promises to further enhance the sustainability and applicability of this important transformation in drug development.
The strategic utility of this compound in synthesis stems from its core molecular structure and physical properties, summarized in the table below.
| Property | Specification |
|---|---|
| CAS Number | 19798-81-3 [1] |
| Molecular Formula | C5H5BrN2 [1] |
| Molecular Weight | 173.01 g/mol [1] |
| Melting Point | 88-91 °C [1] |
| Purity | ≥ 98% (HPLC) [1] |
| Appearance | Off-white to yellowish solid [1] |
| Storage | Store at 0-8 °C [1] |
The amino and bromine groups on the pyridine ring allow for multiple, sequential chemical transformations, making it a highly adaptable precursor [2].
This compound is a critical starting material for preparing potent and selective Nek2 (Never in mitosis gene a-related kinase 2) inhibitors, which are relevant in cancer research [3]. The synthetic workflow involves sequential cross-coupling reactions.
13) under standard palladium-catalyzed Suzuki conditions to generate a bromopyridine intermediate (14).14 undergoes another Suzuki reaction with a β'-aminomethyl substituted thiophene boronic acid (15) to form the bi-aryl aminopyridine 16c.16c is converted into the final primary amide product (17c) by heating with ammonia in methanol.This protocol yielded inhibitor 17c with an IC₅₀ of 0.047 μM against Nek2, demonstrating high potency [3].
A patented one-pot synthesis provides an efficient method for preparing this compound and its isomers from widely available starting materials [4].
This method offers advantages such as mild reaction conditions, simple operation, high yield, and cost-effectiveness [4].
When working with this compound, adhere to the following safety precautions:
This compound is a powerful scaffold for constructing nitrogen-containing heterocycles. Its well-defined reactivity enables efficient synthesis of complex molecules, which is invaluable for discovering and optimizing new therapeutic agents.
2-Amino-6-bromopyridine (CAS Registry Number: 19798-81-3) represents a highly valuable chemical building block in modern organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems. This compound features both an amino group and a bromine atom on the pyridine ring, creating complementary reactivity profiles that enable diverse chemical transformations. The electron-donating amino group enhances the electron density of the heteroaromatic system, while the bromine substituent serves as a versatile handle for metal-catalyzed cross-couplings and nucleophilic substitutions. This unique combination of substituents makes this compound an ideal precursor for complex molecular architectures prevalent in pharmaceutical compounds and functional materials.
The molecular structure consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 6-position with a bromine atom. With a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01 g/mol, this compound typically presents as a slightly yellow to light brown crystalline powder [1]. The bromine atom provides a site for palladium-catalyzed coupling reactions, while the amino group can participate in condensation reactions or serve as a directing group in metal-catalyzed C-H functionalizations. This dual functionality enables efficient synthesis of various bicyclic and polycyclic nitrogen-containing compounds that are difficult to access through alternative routes.
The physicochemical properties of this compound have been thoroughly characterized to facilitate its application in synthetic chemistry:
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Registry Number | 19798-81-3 | [1] |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| Melting Point | 88-91 °C (lit.) | [1] [2] |
| Boiling Point | 273.0 ± 20.0 °C (predicted) | [1] |
| Density | 1.710 ± 0.06 g/cm³ (predicted) | [1] |
| pKa | 2.73 ± 0.24 (predicted) | [1] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in chloroform (slightly), methanol (very slightly) | [1] |
The compound exhibits limited water solubility but dissolves in various organic solvents, with better solubility observed in chlorinated solvents like chloroform [1]. The predicted pKa value of 2.73 indicates that the amino group remains largely unprotonated under neutral conditions, though it can be protonated under acidic conditions to enhance water solubility. The thermal stability of the compound is sufficient for most synthetic applications, with decomposition occurring well above its melting point.
Characterization of this compound by mass spectrometry reveals a distinctive molecular ion pattern consistent with its bromine-containing structure. The mass spectrum shows a characteristic isotope pattern with major peaks at m/z 172.0 (M⁺, 100% relative abundance) and 174.0 (M⁺+2, 97.7% relative abundance) resulting from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [3]. This isotopic signature serves as a useful diagnostic tool for verifying compound identity during synthesis. The compound's structure can be further confirmed by NMR spectroscopy, with typical aromatic proton signals appearing in the δ 6.5-8.0 ppm range, though specific chemical shift values are solvent-dependent.
This compound serves as a key intermediate in the synthesis of novel anti-HIV agents [1] [4]. The compound's structure can be incorporated into larger molecular frameworks that target essential viral enzymes, including reverse transcriptase and integrase. Specific derivatives have demonstrated promising activity against HIV replication cycles, making this building block valuable for developing next-generation antiretroviral therapies. The bromine atom allows for efficient introduction of additional pharmacophores through cross-coupling reactions, enabling rapid exploration of structure-activity relationships in drug discovery programs.
The structural motif present in this compound appears in several classes of kinase inhibitors developed for cancer treatment. Nitrogen-containing bicyclic compounds derived from this precursor have shown potent activity against various kinase targets, including those involved in aberrant signaling pathways in cancer cells [5]. The compound's utility in generating 7-azaindole derivatives is particularly valuable, as this scaffold is considered a bioisostere of purine and frequently appears in kinase inhibitor patent literature [1]. These compounds can interfere with tubulin polymerization or act as topoisomerase inhibitors, providing multiple mechanisms for antineoplastic activity [5].
Recent patent literature indicates applications of this compound derivatives in treating neurological disorders [6]. The compound has been utilized in the synthesis of lasmiditan intermediates, a class of drugs developed for migraine treatment [4]. The ability to efficiently construct complex nitrogen-containing bicyclic systems from this building block enables medicinal chemists to optimize blood-brain barrier penetration and target receptor specificity required for central nervous system-active pharmaceuticals.
7-Azaindoles represent an important class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry and materials science. This compound serves as a key starting material for their synthesis through efficient one-pot methodologies [1]. The following experimental protocol details a representative procedure:
Table 2: Representative Protocol for 7-Azaindole Synthesis
| Parameter | Specification |
|---|---|
| Starting Material | This compound (1.0 equiv) |
| Reagents | Appropriate alkynes (1.2 equiv), Pd catalyst (5 mol%), ligands (10 mol%), base (2.0 equiv) |
| Solvent | Dimethylformamide (DMF) or 1,4-dioxane |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Workup | Extraction with ethyl acetate, washing with brine, concentration in vacuo |
| Purification | Column chromatography on silica gel (hexane/ethyl acetate) |
| Typical Yield | 60-85% |
The synthetic workflow begins with Sonogashira coupling of the bromopyridine with a terminal alkyne, followed by cyclization under appropriate conditions. The amino group participates in the cyclization step, either through nucleophilic attack or by directing C-H functionalization. This methodology provides efficient access to variously substituted 7-azaindoles that serve as privileged scaffolds in drug discovery [1].
Recent advances have demonstrated the utility of this compound in transition-metal-free amination reactions, providing more sustainable synthetic approaches. One methodology involves nucleophilic aromatic substitution of 2-fluoropyridine derivatives using acetamidine hydrochloride as an ammonia equivalent [4]. This approach offers advantages including mild reaction conditions, avoidance of expensive metal catalysts, and excellent functional group tolerance. The method typically employs elevated temperatures (80-120 °C) in polar aprotic solvents like DMSO or DMF, with inorganic bases such as potassium carbonate facilitating the substitution. Yields generally range from 70-90% depending on the electronic nature of the substituents.
Synthetic Applications of this compound
This compound serves as a versatile precursor for various functionalized derivatives with enhanced properties:
These derivatives expand the utility of the parent compound in materials science and pharmaceutical chemistry, enabling fine-tuning of electronic properties, solubility profiles, and molecular recognition characteristics.
Objective: To synthesize 7-azaindole derivatives from this compound via a one-pot coupling-cyclization sequence.
Materials:
Procedure:
Notes:
Objective: To prepare this compound from commercially available 2,6-dibromopyridine via amination.
Materials:
Procedure:
Notes:
This compound requires careful handling to ensure laboratory safety. The compound is classified as an irritant and carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1] [2]. Appropriate personal protective equipment including gloves, safety glasses, and suitable laboratory clothing should be worn when handling this material.
Table 3: Safety and Storage Specifications
| Parameter | Recommendation |
|---|---|
| Hazard Classification | IRRITANT |
| Signal Word | Warning |
| Personal Protective Equipment | Dust mask type N95 (US), eyeshields, gloves |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature |
| Recommended Storage Temperature | 0-8 °C (for extended storage) |
| Stability | Stable under recommended storage conditions |
| Water Hazard Class | WGK 3 |
The compound should be stored in a cool, dark place in tightly sealed containers to prevent degradation [1] [6]. For long-term storage, refrigeration at 0-8°C is recommended [6]. The product should be protected from light and moisture to maintain purity and reactivity. In case of spillage, avoid creating dust and clean up with appropriate absorbent materials while ensuring adequate ventilation.
Routine analysis of this compound should include multiple orthogonal techniques to ensure compound identity and purity:
Comprehensive spectroscopic characterization ensures batch-to-batch consistency and confirms structural integrity:
This compound represents a versatile building block with significant utility in pharmaceutical chemistry, particularly for constructing nitrogen-containing bicyclic compounds. Its dual functionality enables diverse synthetic transformations, ranging from metal-catalyzed cross-couplings to nucleophilic substitutions and cyclization reactions. The well-established protocols for its conversion to 7-azaindoles and other privileged heterocyclic scaffolds make it particularly valuable in drug discovery programs targeting various therapeutic areas, including antiviral, anticancer, and neurological disorders.
The comprehensive application notes and detailed experimental protocols provided in this document offer researchers practical guidance for employing this compound in their synthetic workflows. With proper attention to safety considerations and analytical characterization, this compound can serve as a key intermediate in the efficient synthesis of complex molecular architectures. Its continued application in medicinal chemistry and materials science underscores the importance of this versatile building block in advancing chemical research and drug development.
This compound (CAS 19798-81-3) is a brominated heterocyclic compound recognized for its role as a key synthetic building block. Its molecular structure features both an electron-donating amino group and an electron-withdrawing bromine atom attached to a pyridine ring, making it a versatile precursor for nucleophilic substitution and metal-catalyzed cross-coupling reactions [1] [2]. This reactivity is exploited in pharmaceutical chemistry to construct complex molecules, with one significant application being the development of positron emission tomography (PET) radioligands for neuroimaging [3].
The table below summarizes the fundamental characteristics of this compound.
| Property | Specification |
|---|---|
| CAS Registry Number | 19798-81-3 [1] [4] [2] |
| Molecular Formula | C5H5BrN2 [1] [4] [2] |
| Molecular Weight | 173.01 g/mol [1] [4] [2] |
| Melting Point | 88 - 91 °C [4] [2] |
| Appearance | Off-white to yellowish or light brown solid [1] [4] |
| Recommended Storage | Store at 0-8 °C [4] |
The value of this compound in drug discovery and development stems from its use as a multifunctional intermediate.
A prominent application is in synthesizing N-(2-(6-[¹⁸F]fluoro)-pyridinyl)cyclohexanecarboxamide ([¹⁸F]6FPWAY), a radioligand for PET imaging of serotonin-1A (5-HT1A) receptors in the central nervous system [3]. The 5-HT1A receptor is a key target for understanding anxiety, depression, and other neuropsychiatric disorders [3]. In this context, this compound serves as a precursor for introducing the ¹⁸F radioisotope. Research indicates that fluorination at the 6-position of the pyridinyl ring results in a metabolically more stable compound compared to other analogs, which is a critical advantage for in vivo imaging studies [3].
Beyond neuroimaging, this compound is a crucial intermediate in broader pharmaceutical and agrochemical development [1] [4] [2].
The following diagram illustrates its role as a synthetic intermediate.
This protocol outlines the preparation of a PET imaging agent from a this compound derivative, based on the method described by Karramkam et al. [3].
Procedure:
Quality Control:
The workflow for this radiosynthesis is summarized below.
This protocol covers the safe handling and basic characterization of this compound in a standard laboratory setting.
Procedure:
When working with this compound, adhere to the following safety and regulatory guidelines [2]:
This compound is a highly valuable intermediate in medicinal chemistry. Its well-defined reactivity profile enables its use in critical applications, from the synthesis of sophisticated CNS imaging agents like [¹⁸F]6FPWAY to the development of antiviral and agrochemical compounds. The provided protocols for its use in radiosynthesis and general handling offer a practical guide for researchers to leverage this compound safely and effectively in their drug discovery and development workflows.
Protein kinases represent a critical class of drug targets, particularly in oncology, governing essential cellular processes including proliferation, differentiation, and survival. The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy, with compounds like imatinib demonstrating profound clinical success [1] [2]. However, challenges such as drug resistance, off-target effects, and incomplete target inhibition persist, driving the need for innovative chemical strategies and novel inhibitor scaffolds [1] [3]. The heterocyclic amine 2-amino-6-bromopyridine serves as a versatile and valuable chemical intermediate and hinge-binding motif in medicinal chemistry campaigns aimed at discovering new kinase inhibitors [4]. Its structure allows for direct metal-catalyzed cross-coupling reactions and provides hydrogen bonding capabilities critical for interacting with kinase active sites. These application notes detail the synthetic application, experimental protocols, and strategic integration of this compound in the design and development of protein kinase inhibitors, providing researchers with a practical framework for its utilization.
This compound (CAS No. 19798-81-3) is a solid, off-white to light brown crystalline compound with a molecular weight of 173.01 g/mol and the molecular formula C₅H₅BrN₂ [4]. Its structure features both an electron-donating amino group and an electron-withdrawing bromine atom on the pyridine ring, creating a push-pull system that enhances its reactivity in synthetic transformations.
Key Properties:
This compound serves multiple critical functions in kinase inhibitor development:
A compelling example of this compound implementation comes from the discovery of multi-target anti-angiogenesis agents. Researchers designed a series of diaryl ureas incorporating an N-pyridin-2-ylcyclopropane carboxamide hinge-binding group, hypothesizing that this motif would simultaneously form hydrogen bonds with the hinge regions of three pro-angiogenic receptor tyrosine kinases: VEGFR-2, TIE-2, and EphB4 [5]. This multiplex inhibition strategy aimed to enhance anti-angiogenic effects and reduce the incidence of drug resistance commonly observed with single-target agents [5].
Table 1: Inhibitory Activity (IC₅₀) of Lead Compounds Against Key Angiogenic Kinases
| Compound | VEGFR-2 IC₅₀ (nM) | TIE-2 IC₅₀ (nM) | EphB4 IC₅₀ (nM) |
|---|---|---|---|
| CDAU-1 | 1.11 | 7.20 | 5.34 |
| CDAU-2 | 1.01 | 8.32 | 5.11 |
| Sorafenib (Control) | Not specified in source | Not specified in source | Not specified in source |
The following protocol outlines the synthesis of CDAU inhibitors using this compound as a key building block [5].
Procedure:
Purification and Characterization: All final compounds were purified and characterized by ( ^1\text{H} )-NMR, ( ^{13}\text{C} )-NMR, high-resolution mass spectrometry (HRMS), and melting point analysis. Purity was confirmed to be >95% by LC-MS analysis [5].
Diagram 1: Synthetic workflow for CDAU-series kinase inhibitors. The 2-aminopyridine derivative is crucial for forming the hinge-binding group.
The synthetic campaign revealed critical SAR insights:
The application of this compound extends beyond conventional inhibitors into the innovative field of targeted protein degradation. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and degradation by the proteasome [1]. This event-driven mechanism offers advantages over occupancy-driven inhibition, including catalytic activity, potential for targeting undruggable proteins, and overcoming resistance mechanisms [1].
In PROTAC design, this compound can be incorporated in two primary ways:
Table 2: Key Considerations for PROTAC Design Incorporating Kinase Inhibitors
| Design Element | Considerations | Role of this compound |
|---|---|---|
| POI Ligand Selection | Selectivity, binding affinity, availability of functional handles for linker attachment. | Serves as a synthetic intermediate to build the POI ligand or as part of the final ligand's hinge-binding domain. |
| E3 Ligand Selection | Cereblon (CRBN) and VHL are most common; tissue expression and efficiency vary. | Typically not involved in this portion. |
| Linker Design | Length, composition (PEG, alkyl), rigidity, attachment chemistry. | Bromine atom allows covalent linker attachment via cross-coupling or nucleophilic substitution. |
| Ternary Complex | Formation stability between POI, PROTAC, and E3 ligase is critical for degradation efficiency. | Contributes to maintaining high-affinity binding to the kinase target of interest. |
This protocol outlines the general strategy for incorporating a this compound-derived inhibitor into a PROTAC construct.
Procedure:
Diagram 2: Mechanism of action of a PROTAC molecule. The this compound moiety can be part of the kinase-targeting ligand that recruits the Protein of Interest (POI).
Rigorous analytical characterization is essential for confirming the identity and purity of synthesized inhibitors.
Standard Protocols:
This compound is a versatile and invaluable building block in the modern kinase inhibitor development toolkit. Its demonstrated utility spans from constructing hinge-binding motifs in conventional ATP-competitive inhibitors to serving as a synthetic linchpin in complex bifunctional degraders like PROTACs. The provided case studies and detailed protocols for synthesizing multi-target anti-angiogenic compounds and assembling PROTACs offer researchers practical frameworks for exploiting this chemical moiety. As kinase drug discovery continues to evolve toward addressing resistance and achieving greater selectivity, the strategic incorporation of versatile intermediates like this compound will remain crucial for developing next-generation targeted therapies. Future directions will likely include its application in covalent inhibitor design and molecular glues, further expanding its impact on chemical biology and therapeutic discovery.
This compound is a brominated pyridine derivative characterized by the presence of both an amino group and a bromine atom on the pyridine ring. This structure makes it a valuable intermediate in organic synthesis [1]. The amino group can act as a hydrogen bond donor and acceptor, while the bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules [2].
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
|---|---|
| CAS Number | 19798-81-3 |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| Purity | ≥ 98% (HPLC) |
| Melting Point | 88-91 °C |
| Appearance | Off-white to yellowish or light brown solid |
| Storage | 0-8 °C, protect from light |
The following protocol is adapted from a patented method for the preparation of aminopyridine bromide compounds [3]. This one-pot synthesis offers advantages in yield and purity.
Synthesis of this compound via Hypobromite Reaction
The following diagram illustrates the one-pot synthesis workflow for this compound, highlighting the reaction, workup, and purification stages:
Reagents and Materials [3]
| Reagent/Material | Specification / Notes |
|---|---|
| Picolinamide | Starting material. |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Alkali source. Molar ratio to picolinamide is 2.5-4.5:1. |
| Bromine (Br₂) | Brominating agent. Molar ratio to picolinamide is 1.5-2.5:1. |
| Solvent System | Mixed solvent of water and dichloromethane or chloroform. |
| Recrystallization Solvent | n-Hexane, petroleum ether, or a mixture of solvents. |
Step-by-Step Procedure [3]
Table 2: Key Reaction Parameters and Controls [3]
| Parameter | Condition | Purpose / Note |
|---|---|---|
| Reaction Type | One-pot | Simplifies process and improves yield. |
| Key Reaction | Hofmann Degradation | Converts amide to amine with one less carbon atom. |
| Temperature Control | 0-5°C (step 2); 60-70°C (step 3) | Controls hypobromite formation and degradation rate. |
| Molar Ratio (Picolinamide:Alkali:Br₂) | 1 : 2.5-4.5 : 1.5-2.5 | Ensures complete reaction. |
| Work-up | Cooling, Filtration, Washing | Isolates crude product. |
| Purification | Recrystallization | Ensures high purity of the final product. |
This compound is a versatile synthetic intermediate. Its primary value lies in its functional groups, which allow for diverse chemical transformations.
Agrochemical Research: While explicitly mentioned as being used in the formulation of agrochemicals to develop effective pesticides and herbicides [1], its specific role is not detailed. Its utility likely stems from its function as a key building block for constructing more complex molecules that possess biological activity.
Versatile Chemical Building Block: The true potential of this compound in both pharmaceutical and agrochemical research lies in its reactivity:
Biological Activity: Beyond its use as a simple intermediate, this compound has been identified as a ligand for the PqsR receptor (a key regulator in quorum sensing for Pseudomonas aeruginosa) with a reported Kd of 6.8 µM, showing weak antagonistic activity [4]. This suggests potential for developing anti-infective agents, which could include applications in crop protection against bacterial diseases.
General Handling: Handle with care, using appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid inhalation of dust and contact with skin or eyes [1].
Storage: Store at 0-8°C and protect from light to maintain stability [1] [4].
This compound is a synthetically accessible and highly useful intermediate. The provided one-pot synthesis protocol offers a reliable method for its preparation. Its primary strength lies in its role as a building block for the synthesis of more complex molecules. The documented biological activity of its core structure and its mentioned use in agrochemical research suggest that it holds promise for the development of new active ingredients, though more specific examples in this field would be needed for a comprehensive application note.
While a direct method for 2-Amino-6-bromopyridine is not found, a seminal paper details the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid [1]. This demonstrates the application of 2-aminopyridine derivatives in advanced flow chemistry for producing pharmaceutically relevant structures, representing the type of protocol you're likely interested in.
Key Advantages of the Flow Method [1]:
This protocol provides a detailed, scalable method for synthesizing a core heterocyclic scaffold using 2-aminopyridines as a key starting material.
The diagram below illustrates the two-step, continuous flow setup for synthesizing carboxylic acids and amides.
| Item | Specification |
|---|---|
| Reactants | 2-Aminopyridine derivative (1.0 equiv.), Bromopyruvic acid (1.2 equiv.), p-Toluenesulphonic acid (p-TsOH, 0.25 equiv.) [1] |
| Reagents for Amidation | EDC, HOBt, DIPEA (various equiv., see protocol) [1] |
| Solvent | Anhydrous DMF [1] |
| Equipment | Continuous flow system with at least two microreactors, syringe or HPLC pumps, temperature-controlled zones, back-pressure regulator (BPR) set to 4.0 bar [1] |
Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid
Step 2: In-line Amidation to Synthesize Carboxamides
The following table summarizes the yields achieved for various 2-aminopyridine derivatives in the first-step synthesis of carboxylic acids under continuous flow conditions [1].
| Entry | 2-Aminopyridine Derivative | Product | Isolated Yield (%) |
|---|---|---|---|
| 1 | Electron-donating group substituted | Corresponding Imidazopyridine-2-carboxylic Acid | 72 |
| 2 | Electron-withdrawing group substituted (Chloro) | Corresponding Imidazopyridine-2-carboxylic Acid | 71 |
| 3 | Pyrimidine derivative | Imidazo[1,2-a]pyrimidine-2-carboxylic Acid | 60 |
| 4 | Dicarboxylic acid monoester | Imidazopyridine Dicarboxylic Acid | 68 |
| 5 | Free amino group substituted | Amino-substituted Imidazopyridine-2-carboxylic Acid | 65 |
| 6 | Free hydroxyl group substituted | Hydroxy-substituted Imidazopyridine-2-carboxylic Acid | 52 |
| 7 | Bromo-substituted | Bromo-substituted Imidazopyridine-2-carboxylic Acid | 72 |
| 8 | Thiazole derivative | Imidazo[2,1-b]thiazole-5-carboxylic Acid | 68 |
| 9 | Benzothiazole derivative | Key Intermediate for FLT3 Inhibitor | 63 |
To locate a direct synthesis protocol for this compound, you may need to consult specialized chemical databases or primary literature not identified in this search. Here are suggestions:
| Method | Key Reaction / Intermediate | Catalyst / Reagent | Reported Yield | Key Feature / Application |
|---|---|---|---|---|
| Goldberg Reaction [1] | Coupling of 2-Bromopyridine with amides | CuI / 1,10-Phenanthroline | Up to 92% (for MAPA reagents) | Direct route to N-(pyridin-2-yl)amides; versatile for derivatives. |
| Electrophilic Substitution [2] | Bromination of 2-Aminopyridine | N-Bromosuccinimide (NBS) | Not explicitly stated | Common method to prepare 2-amino-5-bromopyridine (regioisomer). |
| Hypobromite Method [3] | From picolinamide | Sodium/Potassium hypobromite | ~65-70% | One-pot process; uses in-situ generated hypobromite. |
| Suzuki Coupling [2] | On 8-Bromo-imidazopyridine | Standard Pd-catalysis | Not specified (key step) | Shows bromo-group reactivity in downstream cross-coupling. |
A frequent challenge in heterocyclic chemistry is the direct functionalization of the 2-aminopyridine core. The following workflow visualizes a strategic approach to synthesizing and utilizing 2-Amino-6-bromopyridine, integrating the methods from the table.
A primary issue in synthesizing this compound via direct bromination is controlling regioselectivity. The 2-aminopyridine molecule has multiple reactive sites, and you may isolate an unwanted regioisomer (like 2-amino-5-bromopyridine) or a mixture [2].
1H NMR and 13C NMR. Compare the chemical shifts with known literature values for 2-amino-5-bromopyridine and this compound [2] [4].This protocol demonstrates a highly efficient copper-catalyzed method for forming a C-N bond in a 2-bromopyridine system, which can be a valuable alternative pathway.
This is a standard method for the direct bromination, though special attention to regioselectivity is required.
The table below compares two patented synthesis methods and common purification techniques, detailing their advantages and key control parameters for optimizing purity.
| Method | Key Reaction Components | Reported Advantages | Critical Parameters for Purity |
|---|---|---|---|
| Hypobromite Method [1] | Picolinamide, Alkali Hydroxide (NaOH/KOH), Sodium Hypobromite | One-pot reaction, reduced degradation, high yield [1] | Molar ratio control (Hypobromite:Picolinamide = 1.5:1 to 2:1), low temperature (0-5°C), reaction time [1] |
| HBr Cyclization Method [2] | 1,3-dicyanopropanol-2, Anhydrous HBr gas, Inert solvent (Diethyl ether, CH₂Cl₂) [2] | One-step synthesis from non-pyridine precursors, efficient alternative [2] | Solvent saturation with HBr, strict anhydrous conditions, post-reaction neutralization [2] |
| Recrystallization [3] [4] | Crude product, Solvent system (e.g., Ethanol, n-Hexane) [4] | Effective removal of colored impurities, improved Melting Point [3] | Choice of solvent, slow crystallization rate, cooling temperature [4] |
| Washing & Filtration [1] | Crude solid, Organic solvents (Dichloromethane, Chloroform, Petroleum ether) [1] | Removes specific by-products and unreacted starting materials [1] | Solvent selection based on impurity profile, wash volume and temperature [1] |
Accurate purity analysis is critical. Here are standard methods and their specifications for evaluating 2-Amino-6-bromopyridine.
| Technique | Key Parameters / Typical Values | Application in Purity Control |
|---|
| HPLC [3] [5] | Purity ≥ 98% (HPLC) [3]. Column: Mixed-mode (e.g., Amaze SC) [5]. Detection: UV 254-275 nm [5]. | Primary method for quantifying main component and identifying impurity profiles. Compatible methods with LC/MS allow for impurity identification [5]. | | Melting Point (MP) [3] | Range: 88 - 91 °C [3]. | A sharp melting point within this specified range indicates a high-purity compound. A broad or depressed range suggests impurities. | | ¹H NMR [6] | Molecular Formula: C5H5BrN2 [6]. | Confirms molecular structure and identity. The presence of unexpected peaks can indicate structural impurities or solvents. |
Q1: My final product has a yellow or brownish color instead of being off-white. What is the cause and how can I fix it? Coloration is a common sign of oxidative degradation or the presence of conjugated impurities [3].
Q2: The measured melting point of my product is lower and broader than the expected 88-91°C. What does this indicate? A depressed and broad melting point is a classic indicator of the presence of impurities.
Q3: HPLC analysis shows unknown peaks. How can I improve the separation to better understand my impurity profile? Standard reverse-phase HPLC may not adequately separate polar pyridine derivatives.
For your convenience, here is a consolidated workflow diagram integrating the synthesis and purification steps, highlighting critical control points for achieving high purity.
The table below summarizes common problems, their likely causes, and solutions based on scalable protocols for similar bromopyridines.
| Problem | Possible Cause | Solution / Optimized Approach |
|---|---|---|
| Low Yield & Poor Conversion | Inefficient catalyst system for large volume; long reaction times with conventional heating [1]. | Replace conventional heating with microwave irradiation. Use a commercially available CuI/DMPAO catalyst system with K₂CO₃ base in water [1]. |
| Difficulty in Product Isolation | Aqueous reaction mixture makes extraction and purification difficult [1]. | For primary alkylamine products, use bulb-to-bulb distillation for purification. For air- or moisture-sensitive products, store in an inert atmosphere or a vacuum desiccator [1]. |
| Formation of Diaminated Byproduct | Lack of chemoselectivity, leading to undesired symmetric diamination instead of monoamination [1]. | For monoamination, use 1 equivalent of 2,6-dibromopyridine with 6 equivalents of amine in water under microwave irradiation, without an exogenous copper catalyst or base [1]. |
| Limited Functional Group Tolerance | Harsh traditional conditions (e.g., aniline/HCl melt) are not suitable for complex amines [1]. | Employ milder microwave conditions in water. For less nucleophilic amines (e.g., bulky anilines), slightly increase the reaction temperature (190-215°C) to achieve conversion [1]. |
Q1: What are the proven reaction conditions for gram-scale monoamination of 2,6-dibromopyridine? A robust protocol for synthesizing monoaminated products like 2-bromo-6-aminopyridine on a multi-gram scale (4.9-7.9 g isolated yield) is as follows [1]:
Q2: How can I scale up the diamination of 2,6-dibromopyridine? For symmetric diamination, you need a different catalytic system [1]:
Q3: Are there other scalable, non-amination reaction examples using bromopyridines? Yes. Photoredox catalysis has been successfully used to conjugate bromopyridines with dehydroalanine derivatives on a 25 mmol scale to create unnatural amino acids. Key factors for this success include [2]:
The flowchart below can help you choose the right strategy for your scaling goals.
The table below summarizes the key identified data for 2-Amino-6-bromopyridine:
| Property | Specification |
|---|---|
| Molecular Formula | C5H5BrN2 [1] [2] |
| Molecular Weight | 173.01 g/mol [1] [2] |
| CAS Registry Number | 19798-81-3 [3] [2] |
| Appearance | Off-white to yellowish solid [2] |
| Melting Point | 88-91 °C [2] |
| Storage Temperature | 0-8 °C [2] |
| Purity | ≥ 98% (HPLC) [2] |
The search results do not provide specific first-aid measures, personal protective equipment (PPE) requirements, or accidental release measures.
Here are answers to common issues researchers might face:
Q: What should I do if my solid this compound has turned from off-white to a darker yellow or brown?
Q: The chemical supplier's SDS seems to conflict with other information I have found. Which one should I follow?
The following diagram outlines a logical workflow for planning an experiment with this compound, emphasizing safety checks.
To ensure safety and data integrity in your work with this compound:
First, understanding the basic properties of your compound is crucial for identifying and troubleshooting purity issues.
| Property | Specification |
|---|---|
| Chemical Name | 2-Amino-6-bromopyridine [1] |
| CAS Number | 19798-81-3 [1] |
| Molecular Formula | C5H5BrN2 [1] [2] |
| Molecular Weight | 173.01 g/mol [1] [2] |
| Melting Point | 88–91 °C [1] [2] |
| Appearance | Off-white to yellowish solid [1] |
| Storage | Store at 0-8 °C [1] |
A melting point below 88°C or a dark yellow/brown appearance suggests significant impurities. The typical pure melting point is a narrow range of 88-91°C [1] [2].
Here are specific methods adapted from the search results for purifying this compound.
This is a common first step to remove a co-precipitated 2-amino-3,5-dibromopyridine impurity without dissolving the desired product.
Recrystallization is a standard technique for achieving high purity.
The workflow below summarizes the decision process for these purification methods.
After purification, use these methods to confirm success.
| Analysis Method | Expected Result for Pure Compound |
|---|---|
| Melting Point | Sharp melting point at 88–91 °C [1] [2]. |
| HPLC Purity | ≥ 98% [1]. |
| ¹H NMR | Spectrum should match published reference [5]. |
The following table summarizes common crystallization problems, their potential causes, and recommended solutions based on general crystallization science.
| Problem Phenomenon | Possible Causes | Troubleshooting Steps |
|---|
| No Crystal Formation (Oils or amorphous solids) | • Low supersaturation: Solution concentration below metastable zone [1]. • Excessively rapid supersaturation generation: Causes oiling out [2]. • Non-optimized solvent system: Unfavorable solubility profile [1]. | • Increase supersaturation slowly: by controlled evaporation or temperature shift [2]. • Use anti-solvent diffusion: Add a miscible anti-solvent slowly to induce gradual supersaturation [1]. • Screen solvents & mixtures: Test solvents with different polarities and functional groups [1]. | | Poor Crystal Quality (Small, thin needles) | • Too high supersaturation at nucleation: Leads to many small crystals [2]. • Fast crystal growth: Does not allow for defect-free lattice assembly [2]. | • Use slower evaporation rates or higher temperatures to reduce supersaturation drive [2]. • Apply seeding: Introduce a small, well-formed crystal into a slightly supersaturated solution [3]. | | Inconsistent Results Between Batches | • Slight variations in starting conditions (concentration, temperature, purity) [2]. • Poor control of crystallization kinetics [2]. | • Standardize protocols: precise concentrations, temperatures, and evaporation rates. • Characterize starting material: Ensure consistent purity and solid form [4]. |
Following established methodologies for related compounds is crucial for process development and troubleshooting.
This is a common technique for growing high-quality single crystals suitable for X-ray diffraction [5] [6].
Once crystals are obtained, confirm their quality and identity using these techniques, which are standard for materials characterization [4] [5].
Understanding phase diagrams is key to rationally designing and troubleshooting crystallization processes, as they map the states of matter under varying conditions [2].
The diagram illustrates that successful crystallization requires navigating the Metastable Zone, where existing crystals grow without forming new ones. The Labile Zone promotes spontaneous nucleation, often resulting in many small crystals. Rapidly crossing the metastable limit can lead to undesirable amorphous precipitates or oils [2]. For complex molecules like viral capsids (and similarly for many organic compounds), this optimal crystallization zone can be very narrow, explaining the sensitivity of the process [3].
For a systematic approach, follow this workflow to identify optimal conditions.
The table below summarizes the core chemical information for 2-Amino-6-bromopyridine (CAS 19798-81-3), a valuable intermediate in medicinal and organic chemistry.
| Property | Details |
|---|---|
| CAS Number | 19798-81-3 [1] [2] [3] |
| Molecular Formula | C5H5BrN2 [1] [2] [3] |
| Molecular Weight | 173.01 g/mol [1] [2] [3] |
| Purity | ≥ 98% (HPLC) [1] |
| Appearance | Off-white to yellowish or light brown solid [1] [3] |
| Melting Point | 88-91 °C [1] |
| Storage | Store at 0-8 °C, protect from light [1] [3] |
This compound serves as a key building block in several high-value applications:
Safe handling of this chemical is paramount. Please adhere to the following safety guidelines based on its GHS classification [2]:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Measures | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral, Dermal, Inhalation)| | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. | | Skin & Eye Irritation | | - | H315: Causes skin irritation. H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
The available information does not contain specific FAQs or guides for troubleshooting reaction parameters like temperature, time, or catalyst concentration for derivatives of this compound.
To build the technical support center you envision, I suggest you:
The table below summarizes the fundamental characteristics of this compound, which are crucial for understanding its behavior in experimental settings [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 19798-81-3 [2] |
| Molecular Formula | C5H5BrN2 [1] [2] |
| Molecular Weight | 173.01 g/mol [1] [2] |
| Purity | ≥ 98% (HPLC) [2] |
| Appearance | Off-white to yellowish solid [2] |
| Melting Point | 88-91 °C [2] |
| Storage | Store at 0-8 °C [2] |
While specific methods for this compound are not detailed in the search results, the following advanced strategies are broadly applicable to compounds with poor solubility. You can adapt these principles for your experiments [3].
| Strategy Category | Examples & Key Notes |
|---|
| Physical Modifications | - Micronization/Nanocrystals: Increasing surface area for dissolution.
The following workflow outlines a general decision-making process for selecting the most appropriate strategy based on your project's goals.
Q1: Why is the solubility of this compound likely to be poor? While exact solubility data wasn't available, its high melting point (88-91 °C) suggests a strong, orderly crystal lattice, which typically correlates with low solubility in common solvents [2].
Q2: What is a key consideration before formulating this compound for oral delivery? Beyond solubility, you must address permeability. Many drugs with poor solubility are also substrates for efflux pumps like P-glycoprotein (P-gp), which can actively pump the drug out of gut cells, leading to very low bioavailability. Combining a solubility-enhancing formulation with a P-gp inhibitor can be a viable strategy [3].
Q3: The compound appears off-white to yellowish. Is this normal? Yes, the technical grade of this compound is specified as an off-white to yellowish solid. For sensitive applications, you may consider further purification [2].
The table below summarizes the fundamental identifying information and physical properties for 2-Amino-6-bromopyridine as found in chemical supplier catalogs [1] [2] [3].
| Property | Value |
|---|---|
| CAS Registry Number | 19798-81-3 [1] [2] [3] |
| Molecular Formula | C5H5BrN2 [1] [3] |
| Molecular Weight | 173.01 g/mol [1] [3] |
| Melting Point | 88-91 °C (lit.) [1] [2] |
| Appearance | Off-white to slightly yellow or light brown powder [1] [3] |
| Storage | Keep in a dark place, sealed in dry, at room temperature [1] |
While a complete vibrational spectral assignment is not available, the following experimental data can be used for identification and analysis.
| Data Type | Key Features / Observations | Source / Context |
|---|---|---|
| Mass Spectrometry | Molecular ion peaks at m/z 172 ([M]+) and m/z 174 ([M+2]+) with a ~1:1 ratio, characteristic of bromine. | Experimental MS data from a commercial database [4]. |
| Vibrational Spectra (General) | Assigned fundamentals, overtones, and combinations; analysis based on Cs point group symmetry. | From a study on a closely related molecule (2-amino-6-bromo-3-formylchromone), demonstrating a standard analysis approach [5]. |
| Safety & Handling | Hazard statements: H315-H319-H335 (Causes skin, serious eye irritation, and respiratory irritation). | Safety data from supplier information [2]. |
For researchers who need to obtain the spectroscopic data, here are detailed methodologies based on general practices for similar compounds.
A reliable method for obtaining FT-IR spectra is described in a protocol for organic compounds [6]:
A corresponding protocol for Raman spectroscopy is also available [6]:
The workflow for a comprehensive vibrational analysis can be summarized as follows, incorporating both experimental and computational steps:
Understanding the broader research context can help guide your characterization efforts.
Since the direct FT-IR/Raman data for your specific compound is not publicly available, you have a few options:
A 2025 study synthesized and analyzed the organic/inorganic hybrid compound bis(2-amino-6-bromopyridinium) tetrachloridocuprate(II), or (HABPy)₂[CuCl₄], where 2-amino-6-bromopyridine (HABPy) is protonated to form the cation [1].
The crystal structure consists of organic (HABPy)⁺ cation layers alternating with inorganic [CuCl₄]²⁻ anion layers. These are interconnected by a 3D network of supramolecular forces [1]. The Hirshfeld surface analysis was used to quantify these intermolecular interactions.
The table below summarizes the key interactions identified:
| Interaction Type | Contribution to Hirshfeld Surface (%) | Role in Crystal Packing |
|---|---|---|
| N–H···Cl | Information missing | Primary hydrogen bond connecting organic cations and inorganic anions [1]. |
| Other H-Bonds | Information missing | Additional hydrogen bonding (e.g., N–H···N, C–H···Cl) further stabilizes structure [1]. |
| π-Stacking | Information missing | Interactions between aromatic rings of pyridinium cations [1]. |
| Halogen Bonds | Information missing | Potential role of bromine substituents [1]. |
The following workflow outlines the key steps for performing a Hirshfeld surface analysis, as used in the cited study [1].
The specific experimental conditions from the research are [1]:
C2/c.dₑ (distance from the surface to the nearest external nucleus) and dᵢ (distance to the nearest internal nucleus) [2].It's worth noting that Hirshfeld surface analysis is a standard modern technique for quantifying and visualizing crystal packing. A foundational paper highlights that this method allows for an unbiased analysis of all intermolecular contacts in a crystal structure, moving beyond selected, supposedly "important" interactions [2].
To perform a similar analysis on your specific compound:
The following table summarizes the key characteristics and roles of the three bromopyridine isomers in coordination chemistry.
| Isomer | Physical Form (at RT) | Key Role in Coordination Chemistry | Common Ligands Synthesized From | Key Reactivity & Notes |
|---|---|---|---|---|
| 2-Bromopyridine | Colorless liquid [1] | Versatile synthetic intermediate; precursor to organometallic reagents [1]. | 2,2'-Bipyridine (bpy) ligands [2] [3], Pyrithione [1] | Reacts with BuLi to form 2-lithiopyridine, a versatile reagent [1]. The ortho-halogen facilitates direct metalation. |
| 3-Bromopyridine | Colorless liquid [4] | Building block for functionalized pyridines; participates in cross-couplings [4]. | Various 3,3'- and 3,4'-bipyridines, other asymmetrical ligands | Serves as a substrate in Heck reactions and Buchwald-Hartwig amination [4]. Can be isomerized to the 4-bromo isomer [5]. |
| 4-Bromopyridine | Organic solid [6] | Direct precursor to symmetrical and asymmetrical bridging ligands [2]. | 4,4'-Bipyridine (precursor to paraquat) [2], other 4,4'-bipyridines | Highly reactive in SNAr due to conjugation of the leaving group with the nitrogen [5]. More stable than 4-chloropyridine [6]. |
Here are detailed methodologies for important reactions involving bromopyridine isomers, which are crucial for ligand synthesis.
This Ullmann-type reaction is a efficient method for synthesizing the fundamental 2,2'-bipyridine ligand [2].
This tandem reaction leverages the differential reactivity of isomers to achieve substitution at the 4-position, which is typically challenging to do directly from 3-bromopyridine [5].
The following diagram illustrates the key synthetic routes and reactivity differences between the bromopyridine isomers, highlighting their roles in coordination chemistry.
When designing synthetic routes in coordination chemistry, the choice of bromopyridine isomer is critical:
The table below summarizes key methodological details for analyzing related compounds, from which you can extrapolate for 2-amino-6-bromopyridine.
| Compound Analyzed | Technique | Key Chromatographic Conditions | Detection / MS Details | Purpose / Application |
|---|
| Marfey's derivatized Amino Acids [1] | RP-LC-MS/MS | Column: C8 (e.g., Nucleodur). Mobile Phase: pH 6.5; Ammonium acetate & ACN gradient. Gradient: 5-55% B in 21 min. | Mode: ESI-Negative. Adducts: [M-H]⁻. Specificity: MRM transitions. | Chiral separation and quantification of amino acid stereoisomers. | | Anilinopyridine SIRT1 Activators [2] | LC-MS (implied) | (Used to characterize synthetic intermediates; specific conditions not detailed). | (Information not specified in search results) | Characterization of synthetic intermediates in drug discovery. | | 2-AP/Aniline labeled Glycans [3] | HILIC-MS | Column: Zwitterionic (ZIC-HILIC) or Amide. Mobile Phase: ACN-rich to aqueous gradient. Mechanism: Hydrophilic & electrostatic interactions. | Mode: ESI-Positive common. Adducts: Protonated, [M+Na]⁺, [M+NH₄]⁺. Labeling: 2-Aminopyridine, Aniline. | Isomeric separation of glycans; relevant for amino-group bearing analytes. |
Based on the search results, here are detailed protocols and considerations for developing your own methods.
HPLC Method Development Notes:
LC-MS/MS Detection Considerations:
The following diagram outlines a logical workflow for developing and validating a purity method based on the general principles identified.
The available information has a significant limitation: none of the sources provide a fully validated, step-by-step HPLC or LC-MS protocol specifically for this compound. The data above is inferred from analyses of structurally similar compounds.
To establish a validated method, you will need to:
The table below summarizes the fundamental chemical and physical properties of this compound, which are consistent across suppliers and research literature [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 19798-81-3 [1] [2] [3] |
| Molecular Formula | C₅H₅BrN₂ [1] [2] [3] |
| Molecular Weight | 173.01 g/mol [1] [2] [3] |
| Purity | ≥ 98% to >98.0% (HPLC/T) [1] [4] |
| Melting Point | 87 °C to 91 °C [1] [4] |
| Appearance | Off-white to yellowish or light brown solid [1] [3] |
| Storage | 0-8°C (recommended in a cool, dark place) [1] [4] |
This compound is a versatile building block in medicinal chemistry. Its performance is demonstrated through its role in synthesizing various bioactive molecules, as outlined in the table below.
| Application / Drug Class | Reported Biological Activity / Role | Key Experimental Data / Outcome |
|---|---|---|
| Tubulin Assembly Inhibitors [5] | Anticancer agent; inhibits microtubule polymerization. | Compound 4 (a pyrrole derivative synthesized using this intermediate) showed IC₅₀ of 9.6 nM against MCF-7 breast cancer cells and inhibited tubulin polymerization with IC₅₀ of 0.19 μM [5]. |
| PqsR Ligand [3] | Potential anti-infective for Pseudomonas aeruginosa infections. | Binds to PqsR with a Kd of 6.8 μM in an SPR assay, showing weak antagonistic activity [3]. |
| Kinase Inhibitors [3] | Synthetic intermediate for JAK2 and MSK1 inhibitors. | Used as a key building block in the synthesis pathway [3]. |
| Anti-HIV Agents [2] [6] | Intermediate for drugs with inhibitory effect on HIV. | Cited as being used in the synthesis of anti-HIV agents [2] [6]. |
| General Heterocyclic Synthesis [7] | Building block for complex structures like 7-azaindoles and imidazopyridines. | Used in one-pot synthesis of 7-azaindoles [2] and in a high-yield (72%) synthesis of 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde [7]. |
To illustrate its practical use, here is a summarized microwave-assisted synthetic protocol from the research for creating potent tubulin inhibitors [5]:
The following diagram illustrates the common synthetic pathways and high-performance applications of this compound, highlighting its key advantages.
Synthesis Pathways and Key Performance Advantages
The search results affirm that this compound is a high-value intermediate. Its key performance strengths lie in:
The table below summarizes two distinct methods for obtaining 2-Amino-6-bromopyridine, based on the information available.
| Method | Description | Key Reaction Conditions | Reported Yield | Pros & Cons |
|---|
| Direct Amination of 2,6-Dibromopyridine [1] | A substitution reaction where an amino group (-NH₂) replaces one bromine atom in 2,6-dibromopyridine. | - Reactant: 2,6-Dibromopyridine
A true cost-effectiveness analysis weighs the yield and purity of a product against all associated costs. The available data is incomplete for a full comparison:
Here are the detailed methodologies for the key synthesis routes cited.
Protocol 1: Synthesis from 2,6-Dibromopyridine [1]
Protocol 2: Classic Diazotization for 2-Bromopyridine (Illustrative) [2] This protocol is for 2-bromopyridine and is provided to illustrate the diazotization-bromination technique.
The following diagram outlines the key considerations for choosing between synthesis and purchase:
For a comprehensive guide, I suggest you:
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